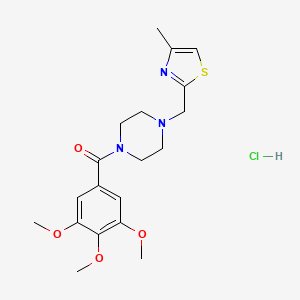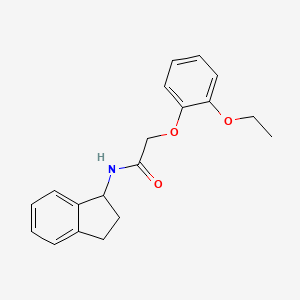![molecular formula C13H19FN2O4S B2596678 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411246-19-8](/img/structure/B2596678.png)
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C13H19FN2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine, followed by sulfonylation with sulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
-
Step 1: Formation of 3,4-Dimethoxybenzylpiperazine
- React 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).
- The reaction mixture is stirred at room temperature for several hours until the formation of 3,4-dimethoxybenzylpiperazine is complete.
-
Step 2: Sulfonylation
- The resulting 3,4-dimethoxybenzylpiperazine is then reacted with sulfonyl fluoride in the presence of a base (e.g., triethylamine) to yield this compound.
- The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
-
Nucleophilic Substitution Reactions
- The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones. Reduction reactions may also occur, reducing the sulfonyl fluoride group to a sulfonamide.
-
Hydrolysis
- The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Quinone derivatives.
Reduction: Sulfonamide derivatives.
Hydrolysis: Sulfonic acid derivatives.
科学研究应用
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has several scientific research applications, including:
-
Medicinal Chemistry
- The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperazine moiety is a common structural motif in many drugs.
-
Biological Studies
- It is used in biological studies to investigate the effects of piperazine derivatives on cellular processes. The compound’s ability to interact with biological targets makes it valuable in drug discovery and development.
-
Chemical Biology
- The compound is employed in chemical biology to study enzyme inhibition and protein modification. Its sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins.
-
Industrial Applications
- In industry, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with biological targets, primarily through covalent modification. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or cysteine. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl chloride
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonamide
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonic acid
Uniqueness
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in covalent modification of biological targets. This makes it particularly useful in enzyme inhibition studies and protein labeling applications. Compared to its sulfonyl chloride and sulfonamide counterparts, the sulfonyl fluoride group offers greater stability and reactivity under physiological conditions.
属性
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-19-12-4-3-11(9-13(12)20-2)10-15-5-7-16(8-6-15)21(14,17)18/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMMUGLWORFNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2596598.png)


![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)

![5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2596609.png)




